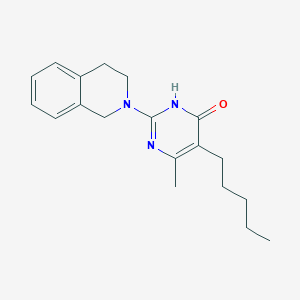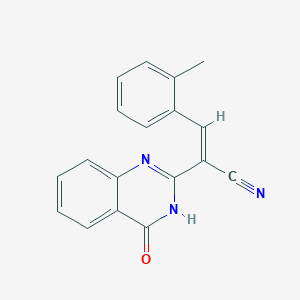
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone, also known as DIQ, is a novel pyrimidinone derivative that has shown promising potential in scientific research applications. DIQ is synthesized using a simple and efficient method that involves the condensation of 2-aminobenzaldehyde with 1-pentanone followed by cyclization with guanidine.
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone involves the inhibition of various cellular pathways that are involved in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been found to inhibit the activation of NF-kB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the advantages of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is that it is easy to synthesize using a simple and efficient method. It also exhibits potent anti-inflammatory and anticancer properties, making it a promising candidate for further scientific research. However, one of the limitations of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone is that its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action.
将来の方向性
There are several future directions for the scientific research of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Furthermore, more research is needed to elucidate its mechanism of action and to explore its potential as a drug candidate for further development.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-5-pentyl-4(3H)-pyrimidinone has also been found to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-3-4-5-10-17-14(2)20-19(21-18(17)23)22-12-11-15-8-6-7-9-16(15)13-22/h6-9H,3-5,10-13H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJQRLMBNAHVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzodioxol-5-ylmethyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3725006.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3725027.png)
![N-(2-chlorophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B3725032.png)
![2-hydroxy-5-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3725046.png)

![2-(allylthio)-5-[3-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725059.png)
![2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one](/img/structure/B3725067.png)
![diethyl [amino(2-isobutyrylhydrazino)methylene]malonate](/img/structure/B3725069.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B3725077.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3725078.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3725094.png)
![5-(2-chlorophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725101.png)
![2-{[1-(2-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3725105.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3725109.png)